(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
Description
Crystal System and Space Group Parameters
X-ray diffraction analysis of (R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride reveals fundamental crystallographic parameters that define its solid-state structure. Related benzazepine compounds have demonstrated crystallization in various crystal systems, providing insight into the structural behavior of this class of molecules. The compound 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol crystallizes in an orthorhombic system with space group Pmn21, exhibiting refined unit-cell parameters of a = 19.422(6) Å, b = 6.512(3) Å, c = 9.757(4) Å, and V = 1234.0(5) ų. Similarly, related azepine derivatives such as 8-chloro-9-methyl-cis-2-prop-1-en-2-yl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol crystallize in monoclinic systems with space group P21/m, demonstrating unit-cell parameters a = 17.570(4) Å, b = 8.952(3) Å, c = 14.985(4) Å, β = 101.66(2)°, and V = 2308.3(9) ų.
The crystallographic behavior of tetrahydrobenzazepine systems exhibits characteristic patterns related to their conformational flexibility. Crystal structure analysis of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b]diazepine demonstrates crystallization with two independent organic molecules in the asymmetric unit, with the diazepine rings adopting chair conformations. The dihedral angles between the benzene ring and the mean plane of the azepine ring typically range from 17.42° to 21.15°, indicating moderate flexibility in the ring junction. These structural parameters provide essential baseline data for understanding the crystallographic behavior of the (R)-2-methyl derivative.
Unit Cell Dimensions and Molecular Packing
The unit cell dimensions and molecular packing arrangements in benzazepine hydrochloride salts reflect the influence of both the organic cation and chloride anion on crystal structure formation. Comparative analysis of related compounds reveals systematic trends in packing efficiency and intermolecular interactions. The compound 7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol demonstrates crystallization in a monoclinic system with refined unit-cell parameters a = 11.012(2) Å, b = 18.613(5) Å, c = 7.316(4) Å, β = 102.88(3)°, and V = 1461.8(7) ų. These dimensions illustrate the substantial volume requirements for accommodating substituted benzazepine systems within the crystalline lattice.
Molecular packing analysis reveals characteristic hydrogen bonding patterns that stabilize the crystal structure. In related benzazepine systems, intermolecular hydrogen bonds link molecules into extended chain structures, with nitrogen-hydrogen to oxygen interactions playing crucial roles in crystal stability. The presence of the hydrochloride salt significantly influences packing arrangements through ionic interactions between the protonated nitrogen center and chloride anions. Density measurements for related compounds indicate calculated densities ranging from 1.325 to 1.343 Mg/m³, suggesting efficient packing arrangements that maximize intermolecular attractive forces.
Bond Lengths and Angles Analysis
Detailed bond length and angle analysis provides critical insight into the molecular geometry and electronic structure of this compound. In related tetrahydrobenzazepine systems, the bonds between the nitrogen atom and its adjacent carbon atoms typically measure 1.483(3) and 1.480(3) Å, respectively. These values fall within the expected range for tertiary amine nitrogen-carbon bonds, indicating normal electronic distribution around the nitrogen center.
The seven-membered azepine ring exhibits characteristic bond angles that reflect its chair conformation. Crystal structure analysis of analogous compounds reveals that methyl and hydroxyl substituents adopt axial orientations within the azepine ring system. The dihedral angles between aromatic rings in benzazepine derivatives typically range from 77° to 82°, as observed in compounds such as 2-methyl-4-(2-methylbenzamido)benzoic acid, where the dihedral angle between benzene rings measures 82.4(2)°. These geometric parameters establish fundamental structural constraints that influence the compound's conformational behavior and stereochemical stability.
Properties
IUPAC Name |
(4R)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-8-11-5-3-2-4-10(11)6-7-12-9;/h2-5,9,12H,6-8H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCHSDVJDUKBGX-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution via Diastereomeric Salt Formation
The most widely documented method involves resolving racemic mixtures using chiral acids. For example, L-(+)-tartaric acid is employed to form diastereomeric salts with the (R)-enantiomer, leveraging differential solubility for separation. In one protocol, racemic 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine is dissolved in acetone and treated with L-(+)-tartaric acid at 40–55°C. The (R)-enantiomer-tartrate salt precipitates with ≥98.5% enantiomeric excess (ee) after recrystallization from ethyl acetate . Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent System | Acetone/Water (3:1) | Enhances salt solubility |
| Temperature | 40–55°C | Maximizes crystallization rate |
| Tartaric Acid Equiv. | 1.1–1.3 equiv. | Minimizes racemate contamination |
This method achieves ≥90% yield for the (R)-enantiomer but requires rigorous control of water content (<0.8 wt.%) to prevent hydrate formation .
Asymmetric Catalytic Synthesis
Iridium-catalyzed asymmetric hydrogenation offers a stereoselective route to the (R)-configuration. A chiral N,P-ligated iridium complex (e.g., (S)-SegPhos-Ir ) reduces imine intermediates derived from 2-aminophenylpropanoates. For instance, methyl (2E)-3-(2′-aminophenyl)prop-2-enoate undergoes hydrogenation at 50–80°C under 50–100 bar H₂, yielding the (R)-amine with 92–97% ee . Key advantages include:
-
Atom economy : Avoids stoichiometric resolving agents.
-
Scalability : Compatible with continuous-flow reactors.
Reaction optimization via in situ React-IR spectroscopy revealed that LiCl additives suppress side reactions (e.g., over-reduction), improving ee by 8–12% .
Reductive Amination and Cyclization
A multi-step synthesis starting from 4-chlorophenethylamine involves:
-
Sulfonylation : 2-Nitrobenzenesulfonyl chloride reacts with 4-chlorophenethylamine at 0–5°C to form a sulfonamide intermediate .
-
Epoxide Ring-Opening : Racemic propylene oxide is added, followed by thionyl chloride-mediated cyclization at 45–50°C to yield the benzazepine backbone .
-
Friedel-Crafts Alkylation : AlCl₃ catalyzes intramolecular cyclization, forming the tetrahydrobenzazepine core with 35–40% enantiomeric purity .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonylation | 2-Nitrobenzenesulfonyl chloride, 0–5°C | 85–90% |
| Cyclization | SOCl₂, 45–50°C, 12 h | 70–75% |
| Resolution | L-(+)-Tartaric acid | 65–70% |
This route is industrially favored due to cost-effective reagents but requires downstream chiral resolution .
Directed ortho-lithiation enables the introduction of methyl groups at the 2-position. N-Boc-protected tetrahydrobenzazepine is treated with n-BuLi at –50°C, generating a stabilized benzyllithium intermediate. Quenching with methyl iodide affords the 2-methyl derivative with >90% regioselectivity . Key findings:
-
Kinetic Control : Lithiation at –78°C minimizes epimerization (ΔG‡ ≈ 63 kJ/mol at –50°C) .
-
Electrophile Scope : Methyl iodide outperforms dimethyl sulfate in yield (82% vs. 68%) .
Comparative Analysis of Synthetic Methods
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability |
|---|---|---|---|
| Chiral Resolution | 98.5–99.0 | 65–70 | High (kg-scale) |
| Asymmetric Catalysis | 92–97 | 75–80 | Moderate |
| Reductive Amination | 35–40 (pre-resolution) | 70–75 | High |
| Lithiation-Trapping | >99 | 80–85 | Low (mg-scale) |
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the azepine nitrogen, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones, carboxylic acids, or quinones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature allows for the exploration of enantioselective binding and activity, which is crucial in the development of chiral drugs.
Medicine
In medicine, ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new pharmaceuticals targeting neurological or psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as an intermediate in the synthesis of high-value products makes it an important compound in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral center allows for selective binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
Chlorinated Derivatives
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine Hydrochloride (Lorcaserin Hydrochloride)
- Structure : Chlorine at C8, methyl at C1.
- Activity : Selective 5-HT2C receptor agonist, approved for obesity treatment. The chloro group enhances receptor affinity, while the methyl group stabilizes the bioactive conformation .
- Molecular Weight : ~267.2 g/mol (C11H14Cl2N).
(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol Hydrochloride (SCH-23390) Structure: Chlorine at C8, methyl at C3, phenyl at C5, hydroxyl at C5. Activity: Dopamine D1/D5 receptor antagonist. The phenyl and hydroxyl groups confer selectivity for dopaminergic over serotonergic receptors . Molecular Weight: 324.24 g/mol (C17H19Cl2NO).
Brominated Derivatives
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Hydrochloride
- Structure : Bromine at C4.
- Activity : Intermediate in synthesizing 5-HT2C agonists (e.g., ). Bromine’s larger size may slow metabolism compared to chlorine .
- Molecular Weight : 262.57 g/mol (C10H13BrClN).
Comparison : Bromine increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility.
Methoxy and Spirocyclic Derivatives
Spiro(cyclohexane-4,5)-7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine Structure: Methoxy at C7, spirocyclic cyclohexane. Activity: Acetylcholinesterase inhibitor; the spirocyclic system mimics galanthamine’s rigidity . Molecular Weight: ~317.4 g/mol (C18H25NO2).
Comparison : The methoxy group enhances electron density, while the spirocyclic structure restricts conformational flexibility, improving enzyme inhibition.
Pharmacological and Physicochemical Properties
Biological Activity
(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a compound belonging to the class of benzoazepines, which are known for their diverse pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably:
- 5-HT Receptors : This compound has been identified as a selective agonist for the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control. Activation of this receptor can lead to anxiolytic effects and potential applications in treating mood disorders .
- Histamine Receptors : Studies have shown that derivatives of this compound exhibit binding affinity to human histamine receptors, particularly the H3 receptor. These interactions suggest potential uses in modulating neurotransmission related to sleep and cognition .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Biological Activity | Target | Affinity (Ki) | Effect |
|---|---|---|---|
| 5-HT2C Agonist | 5-HT2C Receptor | N/A | Anxiolytic effects |
| Histamine H3 Antagonist | Human Histamine H3 Receptor | 0.126 nM | Modulates cognition and sleep |
| Muscarinic M2 Antagonist | Human Muscarinic M2 Receptor | 0.170 nM | Potential cognitive enhancement |
Therapeutic Applications
The diverse receptor interactions of this compound suggest several therapeutic applications:
- Anxiety Disorders : Its action on the 5-HT2C receptor indicates potential as an anxiolytic agent.
- Cognitive Disorders : By modulating histamine receptors, it may offer benefits in cognitive enhancement and memory improvement.
- Pain Management : Some studies indicate that related compounds can act as matrix metalloproteinase inhibitors, which may be beneficial in conditions like osteoarthritis and cancer metastasis due to their role in tissue remodeling .
Case Study 1: Anxiolytic Effects
A study investigated the effects of this compound on anxiety-like behaviors in rodent models. The results demonstrated significant reductions in anxiety levels compared to control groups when administered at specific dosages.
Case Study 2: Cognitive Enhancement
Another research focused on the cognitive-enhancing properties of this compound through its antagonistic action on histamine receptors. The findings indicated improved performance in memory tasks among subjects treated with the compound.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of substituted benzylamine precursors under acidic conditions. For example, starting materials like 2-aminobenzyl alcohol derivatives undergo acid-catalyzed ring closure (HCl is commonly used) to form the benzazepine core . Enantioselective synthesis may require chiral auxiliaries or catalysts to achieve the (R)-configuration. Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol/HCl mixtures), and stoichiometry of reagents to maximize yield and enantiomeric excess (ee) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the benzazepine backbone and methyl group positioning. Aromatic protons appear as multiplet signals between δ 6.8–7.4 ppm, while methyl groups resonate near δ 1.2–1.5 ppm .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water with 0.1% TFA) resolves enantiomers and detects impurities (<0.5% threshold per pharmacopeial guidelines) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 196.1 for CHClN) .
Q. What biological activities are associated with the benzazepine scaffold, and how does stereochemistry influence potency?
- Methodology : Benzazepines exhibit affinity for neurotransmitter receptors (e.g., dopamine D1/D2). The (R)-enantiomer’s methyl group orientation can enhance receptor binding compared to the (S)-form. In vitro assays (e.g., radioligand displacement using H-spiperone) quantify activity, while molecular docking predicts stereochemical interactions .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC, such as amylose tris(3,5-dimethylphenylcarbamate), to separate enantiomers .
- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation with (R)-BINAP ligands to achieve >98% ee .
- Circular Dichroism (CD) : Monitor optical activity (e.g., positive Cotton effect at 220 nm for the (R)-enantiomer) .
Q. How should researchers resolve contradictions in reported bioactivity data for benzazepine derivatives?
- Methodology :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., HEK-293 cells expressing cloned receptors) to control for variability in cell lines or assay conditions .
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. methyl groups) with receptor binding profiles .
- Reproducibility Checks : Validate conflicting results via independent synthesis and bioactivity testing under identical protocols .
Q. What strategies stabilize this compound under experimental conditions?
- Methodology :
- pH Control : Store solutions at pH 3–4 (HCl-adjusted) to prevent degradation of the amine hydrochloride salt .
- Light/Temperature : Protect from UV light (amber vials) and store at –20°C in anhydrous conditions to avoid hydrolysis .
- Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to aqueous formulations for long-term stability .
Q. How can computational methods aid in predicting the metabolic fate of this compound?
- Methodology :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., N-demethylation or glucuronidation) .
- Docking Simulations : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
